rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride
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Overview
Description
rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a carboxylate group attached to an oxane ring. The hydrochloride salt form enhances its solubility in water, making it easier to handle in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino and carboxylate groups are introduced through subsequent reactions, often involving amination and carboxylation steps.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and nitro compounds.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-methyl (3R,5S)-5-hydroxyoxane-3-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.
rac-methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride: Contains a piperidine ring and a trifluoromethyl group, differing significantly in structure and properties.
Uniqueness
rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its solubility in water and ability to form stable salts make it particularly useful in various research applications.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3S,5R)-5-aminooxane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-6(8)4-11-3-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
SWDYORHFRUNZHX-RIHPBJNCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](COC1)N.Cl |
Canonical SMILES |
COC(=O)C1CC(COC1)N.Cl |
Origin of Product |
United States |
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